molecular formula C13H11N3S B5910038 (2Z)-2-(acenaphthylen-1(2H)-ylidene)hydrazinecarbothioamide CAS No. 77532-27-5

(2Z)-2-(acenaphthylen-1(2H)-ylidene)hydrazinecarbothioamide

Cat. No.: B5910038
CAS No.: 77532-27-5
M. Wt: 241.31 g/mol
InChI Key: QAETZHRJCLMRLK-PTNGSMBKSA-N
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Description

1(2H)-Acenaphthylenone thiosemicarbazone (ANQ-TSC) is a derivative of acenaphthenequinone, a polycyclic aromatic compound fused with a quinone moiety. Its synthesis typically involves the condensation of acenaphthenequinone with thiosemicarbazide in the presence of an acid catalyst (e.g., HCl or glacial acetic acid) under reflux conditions in ethanol, followed by recrystallization . The compound belongs to the broader class of thiosemicarbazones, which are characterized by a thioamide (–NH–C(=S)–NH₂) group.

Properties

CAS No.

77532-27-5

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

[(Z)-2H-acenaphthylen-1-ylideneamino]thiourea

InChI

InChI=1S/C13H11N3S/c14-13(17)16-15-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6H,7H2,(H3,14,16,17)/b15-11-

InChI Key

QAETZHRJCLMRLK-PTNGSMBKSA-N

Isomeric SMILES

C\1C2=CC=CC3=C2C(=CC=C3)/C1=N/NC(=S)N

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)C1=NNC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiosemicarbazones

Compound Core Structure Molecular Weight (amu) Key Functional Groups
ANQ-TSC Acenaphthenequinone ~284* Thioamide, fused quinone
I-TSC (Isatin-based) Indole-2,3-dione ~217* Thioamide, ketone
Acetophenone TSC Monocyclic aryl 193–238 Thioamide, aryl ketone
Acetone TSC Aliphatic 131.2 Thioamide, isopropylidene

*Estimated based on structural analogs due to lack of explicit data.

Spectroscopic and Chromatographic Behavior

Mass spectrometry (MS) and chromatographic retention times provide insights into polarity and fragmentation patterns:

  • ANQ-TSC: Predicted to exhibit higher molecular ion peaks (~284 m/z) and distinct fragmentation due to the quinone moiety.
  • Acetophenone derivatives (e.g., 4-nitroacetophenone TSC): Show prominent [M+H]+ peaks at 238 m/z with nitro-group-related fragmentation .
  • Chromatographic polarity : Thiosemicarbazones generally exhibit low retention times in reverse-phase HPLC (e.g., 2.631 min for a generic thiosemicarbazone vs. 5.379 min for 1,3-dioxolane derivatives), suggesting moderate polarity . ANQ-TSC’s extended aromatic system may reduce polarity further, increasing retention times compared to aliphatic analogs.

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